N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
N-[4-(1-{[4-(DIMETHYLAMINO)-6-ACETAMIDO-1,3,5-TRIAZIN-2-YL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{[4-(DIMETHYLAMINO)-6-ACETAMIDO-1,3,5-TRIAZIN-2-YL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the triazine ring, the benzodiazole moiety, and the oxadiazole ring. These steps typically involve the use of reagents such as dimethylamine, acetic anhydride, and various catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-{[4-(DIMETHYLAMINO)-6-ACETAMIDO-1,3,5-TRIAZIN-2-YL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[4-(1-{[4-(DIMETHYLAMINO)-6-ACETAMIDO-1,3,5-TRIAZIN-2-YL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(1-{[4-(DIMETHYLAMINO)-6-ACETAMIDO-1,3,5-TRIAZIN-2-YL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(Dimethylamino)Propyl]-2-({[4-({[4-(Formylamino)-1-Methyl-1h-Pyrrol-2-Yl]Carbonyl}Amino)-1-Methyl-1h-Pyrrol-2-Yl]Carbonyl}Amino)-5-Isopropyl-1,3-Thiazole-4-Carboxamide
- **N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
Uniqueness
N-[4-(1-{[4-(DIMETHYLAMINO)-6-ACETAMIDO-1,3,5-TRIAZIN-2-YL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H20N10O3 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[4-[1-[[4-acetamido-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H20N10O3/c1-10(30)20-16-15(26-32-27-16)17-22-12-7-5-6-8-13(12)29(17)9-14-23-18(21-11(2)31)25-19(24-14)28(3)4/h5-8H,9H2,1-4H3,(H,20,27,30)(H,21,23,24,25,31) |
InChI Key |
IVFZGWJYXUNGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=NC(=NC(=N4)N(C)C)NC(=O)C |
Origin of Product |
United States |
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